Chemical Structure Analysis of 3'-Hydroxystanozolol Metabolite: A Technical Guide
Chemical Structure Analysis of 3'-Hydroxystanozolol Metabolite: A Technical Guide
Executive Summary
The accurate detection and structural characterization of stanozolol metabolites are critical pillars in forensic toxicology and anti-doping control. While stanozolol (17
This guide focuses on 3'-hydroxystanozolol , a pivotal metabolite hydroxylated on the pyrazole ring.[1][3][5] Unlike the 4
Chemical Structure & Properties[2][6][7][8]
Structural Elucidation
Stanozolol is distinguished from other AAS by the fusion of a pyrazole ring to the A-ring of the androstane nucleus. The metabolism of stanozolol is complex, yielding multiple hydroxylated species.
-
Parent Compound: Stanozolol (
)[2][3][6] -
Target Metabolite: 3'-Hydroxystanozolol (
)[2][3][6] -
Molecular Weight: 344.5 g/mol (Monoisotopic Mass: 344.2464 Da)[2][3]
The "3-Prime" Distinction:
The nomenclature "3'-hydroxy" refers to hydroxylation occurring on the carbon atom of the attached pyrazole ring, specifically the carbon not shared with the steroid backbone.[1] This modification fundamentally alters the electronic properties of the heterocyclic ring, introducing the potential for keto-enol tautomerism (3'-hydroxypyrazole
Isomeric Differentiation: Differentiation from other isomers is achieved through mass spectral fragmentation patterns:
-
3'-OH-Stanozolol: Modification is on the heterocycle.[1][2][3]
-
4
-OH-Stanozolol: Modification is on the C4 position of the steroid A-ring.[3] -
16
-OH-Stanozolol: Modification is on the D-ring.[1][2][3]
Physicochemical Behavior
The 3'-hydroxy group increases the polarity of the molecule compared to the parent stanozolol, facilitating phase II conjugation (glucuronidation). The pyrazole nitrogen atoms are susceptible to active site adsorption in Gas Chromatography (GC) liners, necessitating robust derivatization (e.g., trimethylsilylation) to prevent peak tailing and sensitivity loss.[1][2][7]
Analytical Methodology: LC-MS/MS & HRMS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting 3'-hydroxystanozolol, particularly for the intact glucuronide conjugate which offers a significantly wider detection window (up to 10 days post-administration).[2][3]
Validated Protocol: Dilute-and-Shoot LC-MS/MS
Note: This workflow targets the intact glucuronide but can be adapted for the free metabolite after hydrolysis.[2][3]
Step 1: Sample Preparation
-
Aliquot: Transfer 200
L of urine into a 96-well plate or microcentrifuge tube. -
Internal Standard: Add 20
L of deuterated internal standard (3'-hydroxystanozolol-d3 glucuronide). -
Dilution: Dilute 1:1 with mobile phase A (0.1% Formic Acid in Water).
-
Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to remove particulates.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m particle size).[1][2][3] -
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1][2][8]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][8]
-
Gradient: 10% B to 90% B over 8 minutes.
Step 3: Mass Spectrometry (SRM Transitions) For the free metabolite (after hydrolysis or in-source fragmentation):
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][3]
-
Precursor Ion:
345.2 -
Key Product Ions:
Fragmentation Logic & Causality
The selection of the
-
Causality: In standard stanozolol, the pyrazole ring generates a characteristic fragment at
81.[1] When the pyrazole ring is hydroxylated (3'-position), this fragment shifts by +16 Da (Oxygen) to 97.[1][2][3] -
Validation: Monitoring
provides high specificity for 3'-hydroxystanozolol, distinguishing it from 4-OH or 16-OH isomers which would still produce the 81 fragment (or different backbone fragments).[1][2][3]
Visualization of Metabolic & Analytical Workflows[8]
The following diagrams illustrate the metabolic pathway and the logic behind the mass spectrometric identification.
Caption: Figure 1. Metabolic pathway of stanozolol highlighting the formation of the 3'-hydroxylated metabolite and the specific mass spectrometric transition (m/z 345 -> 97) used to distinguish it from other isomers.
Structural Confirmation via Synthesis & NMR[2][3]
While Mass Spectrometry is the detection tool, Nuclear Magnetic Resonance (NMR) and chemical synthesis provide the authoritative grounding for structural assignment.[1]
The Schänzer Validation
The definitive structural assignment of 3'-hydroxystanozolol was established by Schänzer et al. (1990).[2][9]
-
Synthesis: To prove the structure, the metabolite was synthesized chemically.[1]
-
NMR Evidence:
-
In 1H-NMR, the parent stanozolol shows specific signals for the pyrazole proton.[1]
-
In 3'-hydroxystanozolol, the absence of the pyrazole C-H signal and the shift of adjacent protons confirm the substitution at the heterocyclic ring.[1]
-
The chemical shift data distinguishes it from 4-OH (which shows splitting patterns characteristic of A-ring substitution) and 16-OH (D-ring changes).[2][3]
-
GC-MS Derivatization Characteristics
For laboratories using GC-MS, direct analysis is impossible due to polarity.[1][2][3]
-
Derivatization: Formation of bis-TMS derivatives (N-TMS and O-TMS).[1][2][3][10]
-
Diagnostic Ions (EI-MS):
Data Interpretation & Reporting
To ensure Trustworthiness in reporting results, the following criteria must be met (aligned with WADA TD2023IDCR):
| Parameter | Criteria for Positive Identification |
| Retention Time (RT) | Analyte RT must be within ±1% (or ±0.1 min) of the concurrent Internal Standard. |
| Precursor Ion | |
| Diagnostic Transition | |
| Secondary Transition | |
| Ion Ratio | Relative abundance of product ions must be within tolerance (e.g., ±20%) of the reference standard. |
| S/N Ratio | Greater than 3:1 for LOD; Greater than 10:1 for LOQ. |
Self-Validating System: The use of 3'-hydroxystanozolol-d3 as an internal standard is mandatory for quantitative accuracy.[1][2][3] If the internal standard does not co-elute exactly with the analyte (accounting for deuterium isotope effects), the identification is invalid.[1]
References
-
Schänzer, W., Opfermann, G., & Donike, M. (1990).[1][2] Metabolism of stanozolol: Identification and synthesis of urinary metabolites. Journal of Steroid Biochemistry, 36(1-2), 153-174.[1][2][3][9]
-
Thermo Fisher Scientific. (2016).[1][2] Detection of Stanozolol Glucuronides in Human Sports Drug Testing by Means of High-Resolution, Accurate-Mass Mass Spectrometry.[1][2][3][11] Application Note 613.
-
Tudela, E., et al. (2013).[1][2][3][12] Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1292, 195-200.[1][2][3]
-
Cayman Chemical. (n.d.).[1][2][3] 3'-hydroxy Stanozolol Product Information & Structure Data.
-
World Anti-Doping Agency (WADA). (2023).[1][2][3] Technical Document TD2023IDCR: Identification Criteria for Qualitative Assays.
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- 1. Stanozolol - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. veeprho.com [veeprho.com]
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- 5. Metabolism of stanozolol: Identification and synthesis of urinary metabolites – ScienceOpen [scienceopen.com]
- 6. 3'-Hydroxystanozolol | C21H32N2O2 | CID 14299601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Studies on anabolic steroids. III. Detection and characterization of stanozolol urinary metabolites in humans by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
